molecular formula C20H21FN2O8 B2633955 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate CAS No. 1351618-82-0

2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate

Cat. No. B2633955
CAS RN: 1351618-82-0
M. Wt: 436.392
InChI Key: ZRINHWZDUKGIFV-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H21FN2O8 and its molecular weight is 436.392. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Cellular Staining

The compound Hoechst 33258, closely related to the queried chemical structure, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is exploited in fluorescent DNA staining, aiding in cell biology research for chromosome analysis, nuclear staining, and DNA content quantification through flow cytometry. Additionally, its analogs have been found useful as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Environmental Impact and Soil Interaction

Phenoxy herbicides, sharing a similar phenoxy component, have been extensively studied for their environmental impact, specifically their sorption to soil, organic matter, and minerals. The sorption behavior, critical for understanding the environmental fate of such compounds, is influenced by soil parameters like pH, organic carbon content, and metal oxide content. This knowledge assists in assessing the ecological risk and behavior of phenoxy compounds in the environment (Werner et al., 2012).

Biochemical Significance in Medicine

The structure of the queried compound, notably the piperazine moiety, is a core pharmacophore in several antipsychotic agents. Research indicates that arylalkyl substituents, akin to those in the compound, enhance potency and selectivity for D2-like receptors, contributing to the therapeutic efficacy of drugs against neuropsychiatric disorders (Sikazwe et al., 2009).

properties

IUPAC Name

2-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4.C2H2O4/c19-14-4-1-2-5-16(14)25-13-18(23)21-9-7-20(8-10-21)12-15(22)17-6-3-11-24-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRINHWZDUKGIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)COC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate

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